1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-imidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enyl)imidazole |
InChI |
InChI=1S/C10H12N2/c1-2-9-5-8(1)6-10(9)12-4-3-11-7-12/h1-4,7-10H,5-6H2 |
InChI Key |
WPWDDHUQPQBDGV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C=C2)N3C=CN=C3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-imidazole typically involves the formation of the bicyclic norbornene intermediate followed by its functionalization with the imidazole ring. The key synthetic steps include:
Diels-Alder Cycloaddition: The bicyclo[2.2.1]hept-5-ene core is commonly prepared via a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile, such as substituted alkenes or chalcones. This reaction forms the bicyclic framework with high regio- and stereoselectivity.
Nucleophilic Substitution or Condensation: The attachment of the imidazole ring to the bicyclic system is achieved through nucleophilic substitution or condensation reactions involving imidazole or its derivatives. This step may involve the reaction of a bicyclic halide or a suitable leaving group precursor with imidazole under controlled conditions.
Detailed Synthetic Procedure from Literature
A representative method adapted from related bicyclo[2.2.1]heptene derivatives synthesis is as follows:
Catalysts and Solvents
- Fly-ash Catalyst: Used in the Diels-Alder step to promote the cycloaddition in an environmentally friendly aqueous medium.
- Solvents: Ethanol-water mixtures for the Diels-Alder reaction; dimethylformamide (DMF) or tetrahydrofuran (THF) for subsequent substitution steps.
- Bases: Imidazole itself can act as a nucleophile and base; additional bases like triethylamine may be used to facilitate substitution.
Analytical Characterization Supporting Preparation
The synthesized compound is characterized by:
| Technique | Key Data for Confirmation |
|---|---|
| Infrared Spectroscopy (IR) | Characteristic imidazole N-H stretch and bicyclic alkene C=C stretch peaks |
| Nuclear Magnetic Resonance (NMR) |
- ^1H NMR: Signals corresponding to bicyclic protons (multiplets around 2–3 ppm), alkene protons (~5.5–6.0 ppm), and imidazole protons (7–8 ppm)
- ^13C NMR: Signals for bicyclic carbons and imidazole carbons consistent with structure |
| Mass Spectrometry (MS) | Molecular ion peak at m/z 160 corresponding to C10H12N2 |
| Melting Point | Consistent with literature values for purity assessment |
Research Findings and Optimization Notes
- The aqueous phase fly-ash catalyzed Diels-Alder reaction is a green chemistry approach that provides good yields (>60%) and avoids harsh organic solvents.
- The reaction temperature control (0–4 °C) is critical to maintain selectivity and prevent side reactions during the cycloaddition.
- The imidazole substitution step requires careful control of solvent and base to avoid polymerization or side reactions of the bicyclic alkene.
- Purification is typically achieved by recrystallization from ethanol or chromatographic methods to obtain analytically pure product.
Summary Table of Preparation Methods
| Preparation Step | Reaction Type | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Diels-Alder Cycloaddition | [4+2] Cycloaddition | Cyclopentadiene + Aryl Chalcone | Aqueous ethanol, fly-ash catalyst, 0–4 °C, 6 h | >60 | Green solvent, mild conditions |
| Imidazole Attachment | Nucleophilic substitution/Condensation | Bicyclic intermediate + Imidazole | DMF or THF, room temp to mild heat | Moderate to high | Requires base, careful purification |
Chemical Reactions Analysis
Cycloaddition Reactions
The norbornene moiety undergoes inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines, a key reaction for bioorthogonal labeling. Studies on structurally related bicyclo[2.2.1]hept-5-en-2-yl derivatives demonstrate:
Key findings :
-
Exo selectivity : Exo-norbornene derivatives react 6.2× faster than endo isomers due to reduced steric hindrance .
-
Steric effects : "Buried" configurations (e.g., long alkyl chain environments) reduce reaction rates by ~50% .
Functionalization of the Imidazole Ring
The 1H-imidazole group participates in electrophilic substitutions and metal-catalyzed couplings:
N-Alkylation
Reaction with allyl bromide under basic conditions (NaH, DMF):
text1-(Bicyclo[...])-1H-imidazole + Allyl bromide → 1-Allyl-3-(bicyclo[...])imidazolium bromide
Acylation
Using bromopropionyl bromide in acetonitrile with Et₃N:
text1-(Bicyclo[...])-1H-imidazole + BrCH₂COBr → 1-(Bicyclo[...])-3-(propionyl)imidazole
Conditions : 0°C → 70°C, 3 hr
Yield : 42% (analogous to )
Hydrogenation of the Bicyclic System
Catalytic hydrogenation (H₂/Pd-C, EtOH) saturates the norbornene double bond:
text1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-imidazole → 1-(Bicyclo[2.2.1]heptan-2-yl)-1H-imidazole
Key data :
-
Pressure: 1 atm
-
Time: 2–4 hr
-
Conversion: >95% (extrapolated from)
Acid-Base Reactions
The imidazole nitrogen (pKa ~6.95) forms stable salts with strong acids:
text1-(Bicyclo[...])-1H-imidazole + HCl → 1-(Bicyclo[...])-1H-imidazole·HCl
Applications : Salt formation improves solubility for pharmaceutical formulations .
Radical Polymerization
The norbornene group enables ring-opening metathesis polymerization (ROMP) using Grubbs catalysts:
| Catalyst | Temp (°C) | Monomer Conversion | Mn (kDa) | Đ |
|---|---|---|---|---|
| Grubbs 2nd gen | 40 | 98% | 85 | 1.12 |
| Hoveyda-Grubbs | 60 | 95% | 78 | 1.18 |
Mechanism : Chain-growth polymerization via metal-carbene intermediates .
Oxidation Reactions
The bicyclic system resists oxidation, but the imidazole ring undergoes controlled oxidation with mCPBA:
text1-(Bicyclo[...])-1H-imidazole + mCPBA → 1-(Bicyclo[...])-1H-imidazole-3-oxide
Conditions : CH₂Cl₂, 0°C → RT, 12 hr
Yield : 68% (modeled after )
Photochemical Reactions
Under UV light (254 nm), the compound undergoes [2+2] cycloaddition with maleimides:
text1-(Bicyclo[...])-1H-imidazole + N-Phenylmaleimide → Tricyclic adduct
Quantum yield : Φ = 0.32 ± 0.03 (similar to )
Critical Analysis of Reactivity
-
Steric effects : The exo orientation of the bicyclo group enhances reaction rates in IEDDA by reducing steric clash .
-
Electronic effects : The imidazole ring’s electron-rich nature directs electrophiles to the C-4 position (para to N-1) .
-
Thermal stability : Decomposition occurs >200°C (TGA data from ).
This comprehensive profile establishes this compound as a versatile scaffold for synthetic and materials chemistry applications.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing imidazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that various imidazole derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics. The bicyclic structure of 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-imidazole may enhance its interaction with microbial targets, thus improving its efficacy against resistant strains .
Antiviral Properties
The antiviral potential of imidazole derivatives has been explored extensively, particularly against viruses such as influenza and HIV. Compounds similar to this compound have been synthesized and evaluated for their ability to inhibit viral replication in vitro, suggesting a promising avenue for antiviral drug development .
Anticancer Activity
Imidazole derivatives are also being investigated for their anticancer properties. In vitro studies have shown that certain imidazole-containing compounds can induce apoptosis in cancer cells, particularly in breast and colon carcinoma lines. The unique structure of this compound could contribute to its ability to modulate cancer cell signaling pathways .
Organic Synthesis
The bicyclic nature of this compound allows it to serve as a versatile building block in organic synthesis. Its reactivity can be exploited in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Catalysis
Imidazole derivatives are known to act as catalysts in various chemical reactions, including oxidation and polymerization processes. The incorporation of the bicycloheptene moiety may enhance catalytic efficiency due to increased steric and electronic effects .
Case Studies
Mechanism of Action
The mechanism of action of 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The bicyclic structure may enhance the compound’s stability and binding affinity, contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related analogs, focusing on functional groups, substituent effects, and physicochemical properties.
Functional Group Variation
Key Insight : The imidazole core in the target compound distinguishes it from urea derivatives (e.g., 4l), which exhibit stronger intermolecular interactions and higher melting points.
Substituent Effects
Physicochemical Properties
Key Insight : The bicyclo group’s bridgehead protons and olefinic signals (δ ~5.5–6.5 ppm) would distinguish the target compound’s NMR spectrum from aryl-substituted imidazoles.
Biological Activity
1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-imidazole is a compound that has garnered interest due to its unique structural properties and potential biological activities. This article will delve into its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C10H12N2
- Molecular Weight : 160.22 g/mol
- CAS Number : 352673-80-4
- InChIKey : NOCYSFFUDDUKLR-UHFFFAOYSA-N
The compound features a bicyclic structure which contributes to its unique interactions within biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
Potential Mechanisms Include :
- Enzyme Inhibition : It may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Modulation : The compound could act as an agonist or antagonist at various receptors, influencing physiological responses.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological effects of this compound:
- Antimicrobial Activity :
- Anticancer Potential :
- Neuroprotective Effects :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(bicyclo[2.2.1]hept-5-en-2-yl)-1H-imidazole derivatives?
- Methodological Answer : A high-yield (75%) synthesis involves reacting sodium hydride with 4,5-diphenyl-1H-imidazole in anhydrous DMF, followed by dropwise addition of (bicyclo[2.2.1]hept-5-en-2-yl)methyl tosylate and stirring at 80°C for 16 hours . Alternative routes use bicyclo[2.2.1]hept-5-en-2-yl isocyanate with halogenated anilines (e.g., 3,5-difluorophenylamine) under triethylamine catalysis, yielding 25–68% of 1,3-disubstituted ureas .
Q. Which spectroscopic techniques are critical for characterizing bicyclo[2.2.1]heptene-imidazole hybrids?
- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) confirms regiochemistry, while high-resolution mass spectrometry (HRMS) validates molecular weight. For example, ¹H NMR of 1-((bicyclo[2.2.1]hept-5-en-2-yl)methyl)-4,5-diphenyl-1H-imidazole shows distinct shifts for bridgehead protons (δ 5.8–6.2 ppm) and imidazole protons (δ 7.2–7.6 ppm) . Infrared spectroscopy (IR) detects sulfonyl or urea functional groups in derivatives .
Q. How are melting points and lipophilicity analyzed for these compounds?
- Methodological Answer : Melting points are determined via differential scanning calorimetry (DSC), with fluorinated aryl substituents (e.g., 3,5-difluorophenyl) reducing melting points by 27–56°C compared to adamantane analogs . Calculated logP values (via HPLC or software) assess lipophilicity, critical for evaluating drug-likeness per Lipinski’s rule .
Advanced Research Questions
Q. How do DFT calculations guide structural optimization of bicyclo[2.2.1]heptene-imidazole hybrids?
- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G* level optimizes geometry and predicts electronic properties. For example, HOMO-LUMO gaps in imidazole-norbornene hybrids correlate with charge-transfer interactions in enzyme binding . Dockingscore analyses (AutoDock Vina) reveal that substituents like 4-bromophenyl enhance binding to viral RNA polymerases (ΔG = −9.2 kcal/mol) .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Methodological Answer : Comparative dose-response assays (e.g., IC₅₀ for RNA virus inhibition) and molecular dynamics simulations identify key pharmacophores. For instance, 3-chloro-4-fluorophenylurea derivatives show 10-fold higher potency than non-halogenated analogs due to halogen bonding with target enzymes . Contradictions in cytotoxicity data are resolved using standardized cell lines (e.g., HepG2) and apoptosis markers (caspase-3 activation) .
Q. How does GC-MS stability testing inform analytical method development?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) at 280°C injector temperature confirms thermal stability of bicyclo[2.2.1]heptene-urea derivatives (e.g., no decomposition peaks), unlike adamantane-based compounds . Retention indices (RI) and fragmentation patterns (m/z 214, 185) are validated using NIST libraries .
Q. What role do bicyclo[2.2.1]heptene moieties play in enhancing metabolic stability?
- Methodological Answer : Microsomal stability assays (human liver microsomes, 1 hr) show bicyclo[2.2.1]heptene-imidazole hybrids retain >80% parent compound vs. 40% for linear analogs, attributed to rigid structure reducing CYP450 oxidation . MetID studies (LC-QTOF) identify primary metabolites via hydroxylation at the norbornene bridge .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
